molecular formula C13H15BrN2O3S B5421872 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole

Cat. No.: B5421872
M. Wt: 359.24 g/mol
InChI Key: YADITURSRUEXSV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole is a chemical compound that features a unique combination of a benzenesulfonyl group, a bromine atom, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-propyl-1H-imidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydrogencarbonate or sodium sulfite, and solvents like 1,4-dioxane or N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The imidazole ring can also interact with metal ions or other aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxybenzenesulfonyl fluoride
  • 2-(5-Bromo-2-methoxyphenyl)benzofuran
  • 2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole
  • 2-(5-Bromo-2-methoxyphenyl)benzoxazole

Uniqueness

1-(5-Bromo-2-methoxybenzenesulfonyl)-2-propyl-1H-imidazole is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-3-4-13-15-7-8-16(13)20(17,18)12-9-10(14)5-6-11(12)19-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADITURSRUEXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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